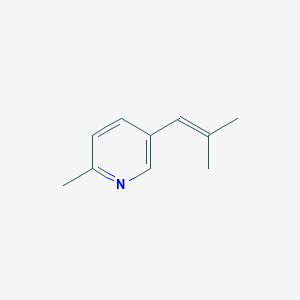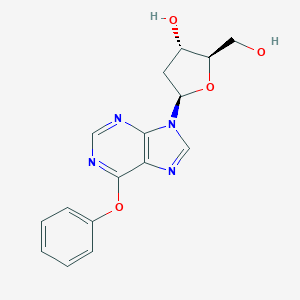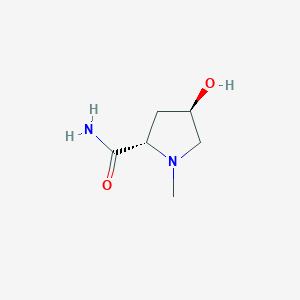
4-Hydroxylidocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a hydroxy-dimethylphenyl group attached to an acetamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-hydroxy-2,6-dimethylphenylamine with diethylamine in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-hydroxyphenyl)-: Lacks the diethylamino group, resulting in different chemical properties and applications.
Acetamide, 2-(dimethylamino)-N-(4-hydroxyphenyl)-: Contains a dimethylamino group instead of a diethylamino group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the diethylamino group and the hydroxy-dimethylphenyl group in Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
39942-41-1 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-12(17)8-11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) |
InChIキー |
SJQBSVVRFGDJPB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C |
同義語 |
2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide; 2-Diethylamino-4’-hydroxy-2’,6’-acetoxylidide; 4-Hydroxylignocaine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)







![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)



